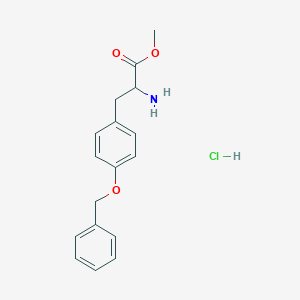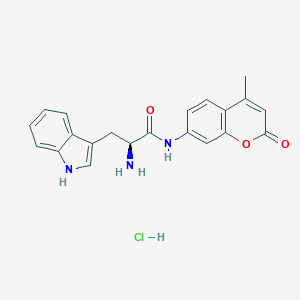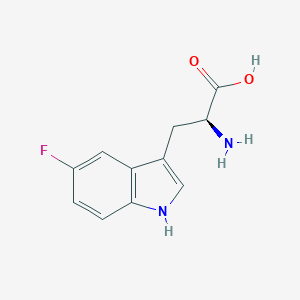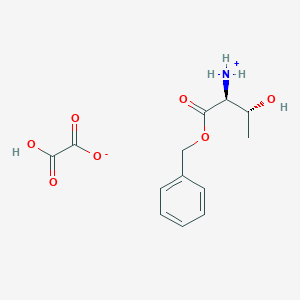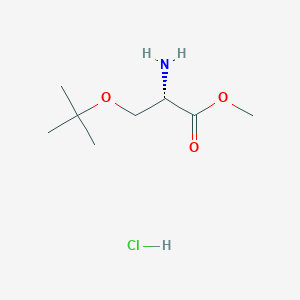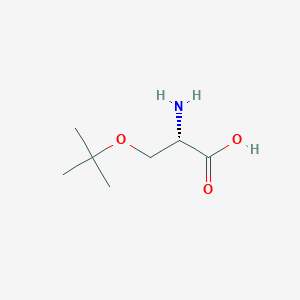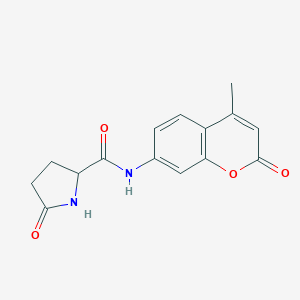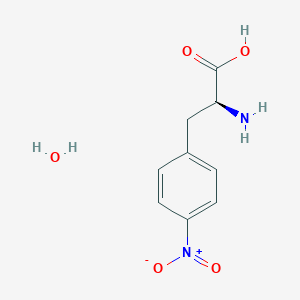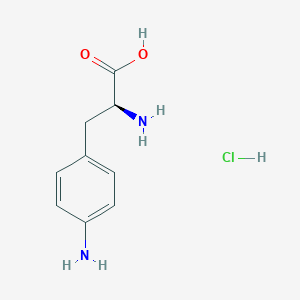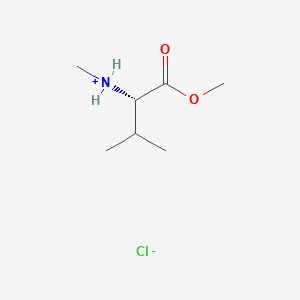
S-Trityl-L-cysteine
Overview
Description
S-Trityl-L-Cysteine: is a well-recognized lead compound known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . This compound contains two free terminal amino and carboxyl groups that play pivotal roles in binding to the Eg5 pocket . The trityl group is often used as a protective group in organic synthesis, particularly in peptide synthesis .
Mechanism of Action
Target of Action
S-Trityl-L-cysteine primarily targets the human mitotic kinesin Eg5 . Kinesin Eg5 is a member of the kinesin-5 family and plays a crucial role in the early stages of mitosis . Specifically, kinesin Eg5 is responsible for bipolar spindle formation .
Mode of Action
This compound inhibits the function of Eg5 by binding to its catalytic domain . It inhibits both the basal ATPase activity and the microtubule-activated ATPase activity of Eg5 . The compound contains two free terminal amino and carboxyl groups that play pivotal roles in binding to the Eg5 pocket .
Biochemical Pathways
The inhibition of Eg5 by this compound affects the process of mitosis. When the function of Eg5 is suppressed, it leads to the formation of monopolar spindles, causing mitotic arrest . This arrest can subsequently lead to cell apoptosis .
Pharmacokinetics
It is known that the compound’s zwitterion structure complicates its clinical development due to solubility issues . The compound’s bioavailability is also affected by its amphiphilic and poor drug-like characteristics .
Result of Action
The inhibition of Eg5 by this compound results in mitotic arrest in cells . This arrest can subsequently lead to cell apoptosis . In the context of cancer treatment, this can lead to the death of cancer cells, exhibiting its anticancer activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, unfavorable conditions such as high temperatures, light, and oxygen can lead to the deterioration, volatilization, and oxidation of the compound . Therefore, these factors need to be carefully controlled during the storage and application of this compound.
Biochemical Analysis
Biochemical Properties
S-Trityl-L-cysteine interacts with the mitotic kinesin Eg5, a protein required for establishing and maintaining a bipolar spindle . The trityl group of this compound is a key moiety required for potent inhibition .
Cellular Effects
This compound acts as a mitotic inhibitor, preventing separation of duplicated chromosomes and formation of bipolar spindles during mitosis . In chronic myelogenous leukemia (CML) cells, this compound induces cleavage of poly (ADP)-ribose polymerase (PARP) and activation of caspase 3, resulting in apoptosis and cell death .
Molecular Mechanism
This compound inhibits the basal ATPase activity and microtubule-activated ATPase activity of Eg5 . The compound binds to Eg5 much more tightly than other inhibitors .
Temporal Effects in Laboratory Settings
The effects of this compound on the inhibitory activity of ATPase and motor activities can be controlled by alternating irradiation at two different wavelengths in the visible range, 400 and 480 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trityl Chloride Method: S-Trityl-L-Cysteine can be synthesized by reacting L-Cysteine with trityl chloride in the presence of a base such as pyridine.
Solid-Phase Peptide Synthesis (SPPS): This method involves the use of trityl-protected cysteine as a reagent in peptide synthesis.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using trityl chloride and L-Cysteine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: S-Trityl-L-Cysteine can undergo oxidation reactions, particularly at the sulfur atom.
Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium/naphthalene in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: L-Cysteine and trityl derivatives.
Substitution: Substituted cysteine derivatives.
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Comparison with Similar Compounds
Similar Compounds
S-Trityl-L-Histidine: Another trityl-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine: A similar compound with a different protective group.
Uniqueness: : S-Trityl-L-Cysteine is unique due to its potent inhibitory effect on Eg5 and its dual role as a protective group and an anticancer agent .
Properties
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-07-7 | |
| Record name | S-Trityl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tritylthio-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, S-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of S-Trityl-L-cysteine?
A1: this compound is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP). [, ]
Q2: How does this compound interact with Eg5?
A2: this compound binds to an allosteric site on the Eg5 motor domain, specifically a pocket formed by the L5 loop. This binding induces conformational changes in Eg5, hindering its function. [, , , ]
Q3: What are the downstream effects of Eg5 inhibition by this compound?
A3: Inhibition of Eg5 by this compound disrupts the formation and maintenance of the bipolar spindle, a structure crucial for proper chromosome segregation during mitosis. [, ] This leads to mitotic arrest, characterized by the formation of monoastral spindles, where chromosomes gather around a single pole instead of aligning at the metaphase plate. [, , ] Prolonged mitotic arrest can ultimately trigger cell death, primarily through apoptosis. [, , , , ]
Q4: Does this compound inhibit other kinesins apart from Eg5?
A4: this compound exhibits high specificity for Eg5. Among nine different human kinesins tested, it only significantly inhibited Eg5. []
Q5: Does this compound affect cells not undergoing mitosis?
A5: this compound specifically targets dividing cells. Studies have shown that it does not prevent cell cycle progression at the S or G2 phases, indicating its activity is restricted to the M phase. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C22H21NO2S, and its molecular weight is 363.48 g/mol. [, ]
Q7: Are there specific structural features critical for the inhibitory activity of this compound?
A7: Yes, the trityl group of this compound is essential for its potent inhibitory activity. Modifications to this group can significantly impact its ability to bind to Eg5 and exert its effects. [] The free amino and carboxyl groups of this compound are also crucial for its interaction with the Eg5 binding pocket. []
Q8: How do structural modifications of this compound affect its inhibitory activity?
A8: Several studies have investigated the structure-activity relationship (SAR) of this compound. Modifications at the para-position of one phenyl ring in the trityl group, particularly the introduction of methoxy or trifluoromethyl groups, resulted in analogues with 7-10 fold increased potency compared to this compound. [, ] Replacing the entire Tyr125-Glu145 region of Eg5 with the equivalent region from a different kinesin significantly reduced the inhibitory activity of this compound, highlighting the importance of this region for the interaction. []
Q9: Have any this compound analogues with improved potency been developed?
A9: Yes, researchers have developed triphenylbutanamine analogues based on the this compound scaffold that demonstrate significantly enhanced potency, exhibiting Kiapp values ≤ 10 nM. These analogues also display improved drug-like properties compared to this compound, making them promising candidates for further development. [, ]
Q10: What is the typical range of IC50 values observed for this compound in cell-based assays?
A10: The IC50 values for this compound vary depending on the cell line and assay used. For example, in HeLa cells, the IC50 for inducing mitotic arrest was reported as 700 nM, which is significantly lower than the IC50 of monastrol (25 μM), another Eg5 inhibitor. [] In prostate cancer cells, the IC50 values ranged from 250 nM to 1.8 μM, with LNCaP cells being the most sensitive and PC3 cells being the least sensitive. []
Q11: Has the antitumor activity of this compound been demonstrated in vivo?
A11: Yes, this compound exhibits antitumor activity in vivo. It was shown to inhibit tumor growth in nude mice xenograft models, particularly in lung cancer models where it induced complete tumor regression. [] Additionally, this compound showed promising results in a study using a mouse model of chronic myeloid leukemia (CML), where it significantly prolonged the median survival of mice bearing KBM5 cell xenografts. []
Q12: Are there known mechanisms of resistance to this compound?
A12: While limited information is available on specific resistance mechanisms to this compound, a study identified a dominant point mutation in the P-loop of the ATP binding domain of Eg5 (Eg5(T107N)) that conferred resistance to this compound and other loop-L5 binding inhibitors. [] This resistance appears to be allosteric in nature, as the mutant Eg5 remains sensitive to ATP-competitive inhibitors. []
Q13: Can this compound overcome resistance to other antimitotic agents?
A13: There is evidence to suggest that this compound may be effective in treating cells resistant to other antimitotic agents. For example, docetaxel-resistant prostate cancer cells, which showed minimal response to docetaxel-induced apoptosis, remained sensitive to this compound-mediated Eg5 inhibition. []
Q14: Have computational methods been used to study this compound and its interactions with Eg5?
A14: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have provided valuable insights into the binding mode of this compound to Eg5 and the conformational changes induced upon binding. [, , , ] These studies have helped elucidate the structural and thermodynamic basis of the interaction, informing the design of more potent and selective inhibitors. [, ]
Q15: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound analogues?
A15: Although specific QSAR models for this compound analogues have not been extensively reported in the provided literature, the structure-activity relationship studies conducted on these compounds contribute to the development of such models. The identification of key structural features and their impact on inhibitory activity pave the way for building predictive QSAR models that can guide the design of future Eg5 inhibitors.
Q16: Can this compound be used to study error correction during mitosis?
A16: Yes, this compound has been utilized in developing a Drosophila cell-based error correction assay. Researchers created S2 cells susceptible to this compound by replacing Drosophila kinesin-5 (Klp61F) with human Eg5, allowing for the study of error correction mechanisms following inhibitor washout. []
Q17: Are there alternative compounds with similar mechanisms of action to S-Trityl-cysteine?
A17: Yes, several other compounds inhibit Eg5, including monastrol, ispinesib, and more recently discovered natural compounds like morelloflavone. [, , , ] These compounds share the ability to disrupt mitotic spindle formation by targeting Eg5, albeit with varying potencies and binding modes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


